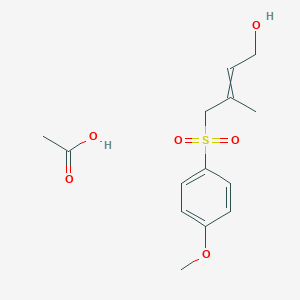
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol is a complex organic compound with a unique structure that combines acetic acid, a sulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylacetic acid, which is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the addition of the acetic acid moiety under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound .
Scientific Research Applications
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol include:
4-methoxyphenylacetic acid: A simpler compound with similar functional groups.
2-((4-Methoxyphenyl)sulfonyl)acetic acid: Another compound with a sulfonyl group and methoxyphenyl group.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Properties
CAS No. |
59830-33-0 |
|---|---|
Molecular Formula |
C14H20O6S |
Molecular Weight |
316.37 g/mol |
IUPAC Name |
acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C12H16O4S.C2H4O2/c1-10(7-8-13)9-17(14,15)12-5-3-11(16-2)4-6-12;1-2(3)4/h3-7,13H,8-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
JYWSKERVYQUNLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CS(=O)(=O)C1=CC=C(C=C1)OC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















